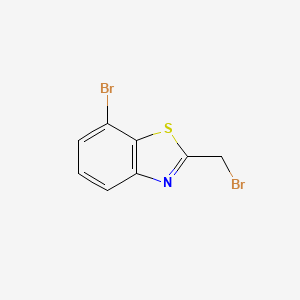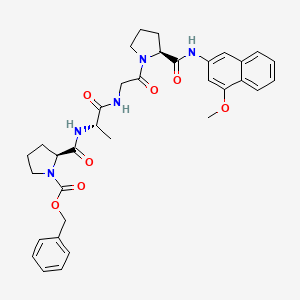
Z-Pro-Ala-Gly-Pro-4M-betana
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Z-Pro-Ala-Gly-Pro-4M-betana is a synthetic peptide compound with a specific sequence of amino acids. It is known for its unique structural properties and potential applications in various scientific fields. The compound’s full name is Z-Prolyl-Alanyl-Glycyl-Prolyl-4-Methoxy-betana, where “Z” stands for the benzyloxycarbonyl protecting group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Z-Prolyl-Alanyl-Glycyl-Prolyl-4-Methoxy-betana involves multiple steps, starting with the protection of amino groups using the benzyloxycarbonyl group. The peptide chain is then assembled using standard solid-phase peptide synthesis techniques. The reaction conditions typically involve the use of coupling reagents such as dicyclohexylcarbodiimide and hydroxybenzotriazole to facilitate the formation of peptide bonds. The final product is obtained after deprotection and purification steps.
Industrial Production Methods
In an industrial setting, the production of Z-Prolyl-Alanyl-Glycyl-Prolyl-4-Methoxy-betana follows a similar synthetic route but on a larger scale. Automated peptide synthesizers are often employed to streamline the process and ensure high yield and purity. The use of high-performance liquid chromatography is common for the purification of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Z-Prolyl-Alanyl-Glycyl-Prolyl-4-Methoxy-betana can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The peptide bonds can be reduced under specific conditions.
Substitution: The benzyloxycarbonyl protecting group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Reagents such as trifluoroacetic acid or hydrochloric acid can be used for deprotection and substitution reactions.
Major Products Formed
The major products formed from these reactions include modified peptides with altered functional groups, which can be further utilized in various applications.
Applications De Recherche Scientifique
Z-Prolyl-Alanyl-Glycyl-Prolyl-4-Methoxy-betana has several applications in scientific research:
Chemistry: It is used as a model compound for studying peptide synthesis and reactions.
Biology: The compound is employed in the study of protein-protein interactions and enzyme-substrate specificity.
Industry: The compound is used in the development of bio-compatible materials and as a component in various biochemical assays.
Mécanisme D'action
The mechanism of action of Z-Prolyl-Alanyl-Glycyl-Prolyl-4-Methoxy-betana involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide sequence allows it to bind to these targets with high specificity, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action include signal transduction and metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Z-Prolyl-Alanyl-Glycyl-Prolyl-4-Hydroxy-betana
- Z-Prolyl-Alanyl-Glycyl-Prolyl-4-Methyl-betana
- Z-Prolyl-Alanyl-Glycyl-Prolyl-4-Ethoxy-betana
Uniqueness
Z-Prolyl-Alanyl-Glycyl-Prolyl-4-Methoxy-betana is unique due to the presence of the methoxy group, which imparts specific chemical and biological properties. This modification can influence the compound’s stability, solubility, and interaction with molecular targets, making it distinct from other similar compounds.
Propriétés
Numéro CAS |
100900-21-8 |
|---|---|
Formule moléculaire |
C34H39N5O7 |
Poids moléculaire |
629.7 g/mol |
Nom IUPAC |
benzyl (2S)-2-[[(2S)-1-[[2-[[(2S)-1-(4-methoxynaphthalen-2-yl)pyrrolidine-2-carbonyl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C34H39N5O7/c1-22(36-32(42)28-15-9-17-39(28)34(44)46-21-23-10-4-3-5-11-23)31(41)35-20-30(40)37-33(43)27-14-8-16-38(27)25-18-24-12-6-7-13-26(24)29(19-25)45-2/h3-7,10-13,18-19,22,27-28H,8-9,14-17,20-21H2,1-2H3,(H,35,41)(H,36,42)(H,37,40,43)/t22-,27-,28-/m0/s1 |
Clé InChI |
UDKUGLWNVKOFSM-FAQZDJIUSA-N |
SMILES |
CC(C(=O)NCC(=O)N1CCCC1C(=O)NC2=CC3=CC=CC=C3C(=C2)OC)NC(=O)C4CCCN4C(=O)OCC5=CC=CC=C5 |
SMILES isomérique |
C[C@@H](C(=O)NCC(=O)NC(=O)[C@@H]1CCCN1C2=CC3=CC=CC=C3C(=C2)OC)NC(=O)[C@@H]4CCCN4C(=O)OCC5=CC=CC=C5 |
SMILES canonique |
CC(C(=O)NCC(=O)NC(=O)C1CCCN1C2=CC3=CC=CC=C3C(=C2)OC)NC(=O)C4CCCN4C(=O)OCC5=CC=CC=C5 |
Synonymes |
Z-PRO-ALA-GLY-PRO-4M-BETANA |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


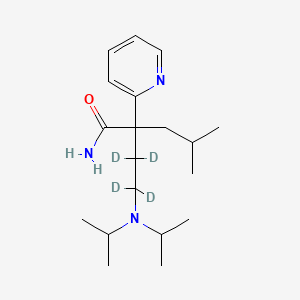
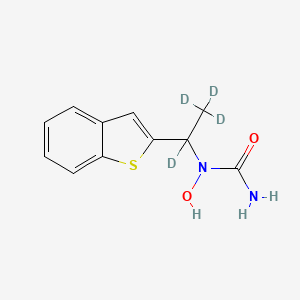
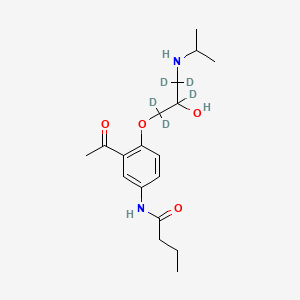
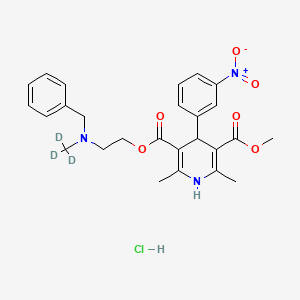

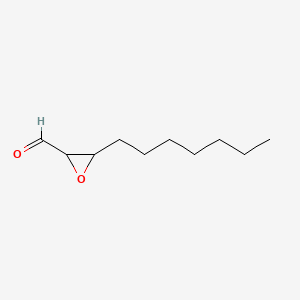
![TERT-BUTYL-7-[4-(4-FLUOROPHENYL)-6-ISOPROPYL-2-MESYLAMINOPYRIMIDIN-5-YL]-(3R,5S)-DIHYDROXY-(E)-6-HEPTENOATE](/img/structure/B563215.png)
![Tert-butyl-7-[4-(4-fluorophenyl)-6-isopropyl-2-aminopyrimidin-5-YL]-(3R,5S)-isopropylidene-(E)-6-heptenoate](/img/structure/B563216.png)
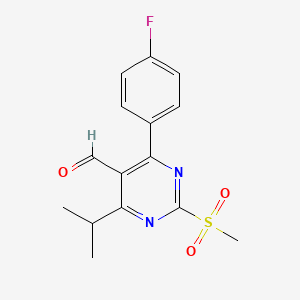
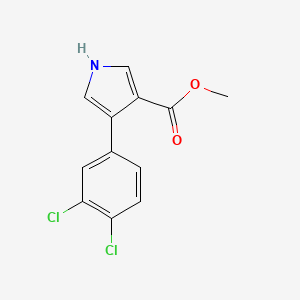
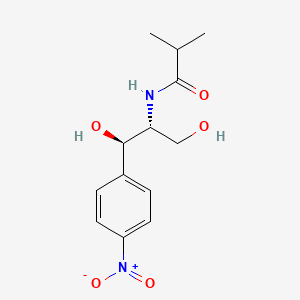
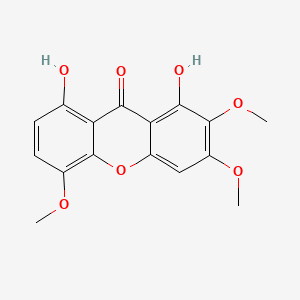
![(17Z)-17-ethylidene-14-(1-hydroxyethyl)-27-(2-hydroxypropan-2-yl)-20,33-dimethyl-24,30,37,40-tetramethylidene-12,15,22,25,28,35,38-heptaoxo-19,32,42-trioxa-9-thia-3,13,16,23,26,29,36,39,44,45,46,47-dodecazahexacyclo[39.2.1.18,11.118,21.131,34.02,7]heptatetraconta-1(43),2(7),3,5,8(47),10,18(46),20,31(45),33,41(44)-undecaene-4-carboxamide](/img/structure/B563221.png)
